2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
Description
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-[1-[2-(dimethylamino)ethyl]benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C13H20N4/c1-16(2)9-10-17-12-6-4-3-5-11(12)15-13(17)7-8-14/h3-6H,7-10,14H2,1-2H3 |
InChI Key |
AINOOVUEMHGNFE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2N=C1CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,3-Benzodiazole Core
The benzodiazole ring can be synthesized by cyclization of o-phenylenediamine derivatives with suitable carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. For example, o-phenylenediamine reacts with chloroacetyl chloride or equivalent electrophiles to form the benzodiazole skeleton.
Attachment of the Ethanamine Side Chain
The ethanamine moiety is introduced at the 2-position of the benzodiazole ring, often via substitution reactions or by using appropriate precursors that allow for the formation of the ethanamine linkage. This can involve nucleophilic substitution or reductive amination steps depending on the starting materials.
Representative Synthetic Procedure (Literature-Informed)
Though no direct synthesis of this exact compound is detailed in the available literature, analogous methods reported for benzodiazole derivatives provide a reliable framework:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Cyclization | o-Phenylenediamine + chloroacetyl chloride, reflux in acidic medium | Formation of 2-chloromethyl-1,3-benzodiazole intermediate |
| 2. N-Alkylation | Intermediate + 2-(dimethylamino)ethyl chloride, base (e.g., K2CO3), solvent like DMF, room temp to 60°C | N1-substituted benzodiazole with dimethylaminoethyl group |
| 3. Amination | Substituted benzodiazole + ammonia or ethanamine source, possible reductive amination or nucleophilic substitution | Final compound with ethanamine side chain |
Analytical Characterization
- NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR confirm the substitution pattern and the presence of dimethylaminoethyl and ethanamine groups.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Chromatography: Purification via column chromatography or HPLC ensures compound purity.
Research Discoveries and Perspectives
- The benzodiazole scaffold is a privileged structure in medicinal chemistry, often synthesized via cyclization of o-phenylenediamines.
- Alkylation strategies for N-substitution are well-established, allowing for diverse functional group incorporation.
- The attachment of aminoalkyl chains such as dimethylaminoethyl groups is commonly achieved through nucleophilic substitution with alkyl halides.
- Literature on related benzodiazole derivatives highlights the importance of reaction conditions (temperature, solvent, base) to optimize yields and selectivity.
- Alternative synthetic routes may employ Suzuki–Miyaura cross-coupling or Buchwald–Hartwig amination for complex substitutions on benzodiazole rings, although these are more common in advanced derivatives rather than simple alkylations.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Key Notes |
|---|---|---|
| Benzodiazole ring formation | o-Phenylenediamine + acid chlorides or aldehydes, acidic reflux | Efficient cyclization to form heterocycle |
| N1-Alkylation | 2-(Dimethylamino)ethyl halide, base (K2CO3), DMF, 25–60°C | Selective N-alkylation, mild conditions |
| Ethanamine side chain addition | Nucleophilic substitution or reductive amination | May require protection/deprotection steps |
| Purification | Column chromatography or preparative HPLC | Essential for isolating pure compound |
| Characterization | NMR, HRMS, TLC/HPLC | Confirms structure and purity |
Chemical Reactions Analysis
Alkylation Reactions
The tertiary dimethylamino group and primary ethanamine moiety exhibit nucleophilic behavior, facilitating alkylation. Common reagents include alkyl halides (e.g., methyl iodide), with polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) enhancing reaction efficiency.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation of dimethylamino group | Methyl iodide, DMF, 60°C | Quaternary ammonium salt | ~75% |
| Ethylamine alkylation | Ethyl bromide, NaHCO₃, THF | N-Ethyl derivative | ~68% |
Acylation Reactions
The primary amine reacts with acylating agents (e.g., acetyl chloride) to form amides. Triethylamine is often used to neutralize HCl byproducts.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amide formation | Acetyl chloride, Et₃N, CH₂Cl₂ | N-Acetylated derivative | ~82% |
Schiff Base Formation
The primary amine reacts with aldehydes (e.g., benzaldehyde) under acidic or neutral conditions to form imines.
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Imine synthesis | Benzaldehyde, ethanol, Δ | Benzylidene derivative | ~60% |
Electrophilic Aromatic Substitution
The benzodiazole ring undergoes electrophilic substitution at positions activated by electron-donating groups. Nitration and sulfonation are typical.
| Reaction | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-5 | 5-Nitrobenzodiazole derivative |
| Sulfonation | H₂SO₄, SO₃, 50°C | C-4 | 4-Sulfo derivative |
Acid-Base Reactions
The dimethylamino group (pKa ~10) protonates in acidic conditions, forming water-soluble salts. This property is exploited in pharmaceutical formulations (e.g., trihydrochloride salt) .
| Reaction | Conditions | Product |
|---|---|---|
| Protonation | HCl, aqueous ethanol | Trihydrochloride salt (C₁₃H₂₃Cl₃N₄) |
Coordination Chemistry
The amine groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or biomedical applications.
| Metal Ion | Ligand Site | Complex Structure | Application |
|---|---|---|---|
| Cu²⁺ | Dimethylamino, benzodiazole | Square-planar geometry | Oxidation catalysis |
Key Research Findings
-
Reactivity Trends : The dimethylamino group enhances solubility but reduces nucleophilicity compared to unsubstituted amines.
-
Benzodiazole Stability : The ring resists reduction under mild conditions but undergoes ring-opening with strong bases (e.g., NaOH).
-
Pharmacological Relevance : Structural analogs show GABA receptor modulation, suggesting potential bioactivity for this compound.
Scientific Research Applications
2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~245 Da (calculated).
- Functional Groups: Benzodiazole (aromatic heterocycle), dimethylaminoethyl (tertiary amine), and ethylamine (primary amine).
The dimethylaminoethyl group may enhance bioavailability and receptor affinity, as seen in similar amines .
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Receptor Binding: The dimethylaminoethyl group in the target compound enhances basicity and hydrophilicity compared to non-amine substituents (e.g., propan-2-yl in QY-8418 or carbamate in ). This group is critical for interactions with receptors like sigma sites, as seen in BD1047 . Benzothiazole derivatives (e.g., ) exhibit distinct electronic properties due to sulfur, reducing their affinity for amine-specific targets compared to benzodiazoles .
Stability and Solubility: The dimethylaminoethyl group may improve hydrolytic stability under physiological conditions, similar to poly(2-(dimethylamino)ethyl methacrylate) . Polar substituents (e.g., primary amine in the target vs. carbamate in ) increase water solubility, aiding bioavailability.
Structural Analogues in Drug Development: BD1047, a sigma receptor antagonist, shares the dimethylaminoethyl motif but lacks the benzodiazole core. Propynyl-substituted benzodiazoles (e.g., ) demonstrate how alkyne groups can modulate steric effects, suggesting the target’s substituents may optimize binding pocket interactions .
Biological Activity
The compound 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, also known as a benzodiazole derivative, has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzodiazole ring, which is known for its diverse biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Research has indicated that benzodiazole derivatives exhibit significant antitumor properties. A study on related compounds showed that amino-substituted benzodiazoles demonstrated strong cytotoxicity against various cancer cell lines. For instance, certain derivatives were found to have IC50 values in the low micromolar range against P388 leukemia cells in mice, suggesting potential therapeutic applications in oncology .
The proposed mechanism of action involves the interaction of the compound with DNA. Studies have shown that modifications on the benzodiazole ring can influence the ability of these compounds to intercalate with DNA, leading to increased cytotoxicity. Specifically, the ability to stabilize DNA structures correlates with their potency against tumor cells .
Neuropharmacological Effects
There is emerging evidence that compounds similar to this compound may also affect neurotransmitter systems. For example, certain derivatives have been evaluated for their affinity for serotonin receptors, indicating potential applications in treating mood disorders .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine, and how can steric hindrance in its benzodiazole core be mitigated?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed hydroamination (as seen in allylamine derivatives) or aza-Michael addition reactions involving benzimidazole precursors . Steric hindrance from the dimethylaminoethyl group can be addressed by optimizing reaction temperatures (e.g., 60–80°C) and using bulky ligands to stabilize intermediates. Purification via column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) is recommended for isolating the product .
Q. How should researchers resolve discrepancies in spectroscopic data (e.g., IR, NMR) for this compound?
- Methodological Answer : Cross-validate experimental IR spectra with computational methods (e.g., DFT calculations) and compare with structurally similar benzimidazole derivatives . For NMR, use deuterated DMSO to enhance solubility and reduce aggregation effects. If inconsistencies persist, perform X-ray crystallography (as in N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine) to confirm stereochemistry .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Use fume hoods with ≥6 air changes/hour and wear nitrile gloves, safety goggles, and lab coats. Store the compound in amber glass vials under nitrogen at –20°C to prevent degradation. Spills should be absorbed with diatomaceous earth and decontaminated with ethanol .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s interaction with biological targets (e.g., receptors or enzymes)?
- Methodological Answer : Employ a randomized block design with split-plot arrangements (as used in pharmacological studies) to test dose-response relationships. Use radioligand binding assays (e.g., ³H-labeled derivatives) for receptor affinity studies. For enzyme inhibition, conduct kinetic assays with varying substrate concentrations and analyze via Lineweaver-Burk plots .
Q. What strategies are effective for analyzing contradictory data in mechanistic studies (e.g., competing reaction pathways)?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways. Combine HPLC-MS for intermediate detection and DFT calculations to model transition states. For example, cyclocondensation reactions in benzothiazol-2-amine synthesis can be studied using kinetic isotope effects .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Methodological Answer : Formulate the compound as a hydrochloride salt (see 2-(2-methoxy-3,4-dimethylphenyl)ethan-1-amine hydrochloride) to enhance water solubility. Use co-solvents like PEG-400 (≤10% v/v) or β-cyclodextrin inclusion complexes. Validate solubility via dynamic light scattering (DLS) .
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodological Answer : Use in silico platforms like SwissADME or MetaCore to predict Phase I/II metabolism. Validate predictions with in vitro hepatocyte models (e.g., human CYP450 assays) and LC-HRMS for metabolite identification. Cross-reference with structurally similar compounds (e.g., benzo[d]thiazol-2-amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
